2-(Tritylthio)ethanamine

Catalog No.
S751636
CAS No.
1095-85-8
M.F
C21H21NS
M. Wt
319.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tritylthio)ethanamine

CAS Number

1095-85-8

Product Name

2-(Tritylthio)ethanamine

IUPAC Name

2-tritylsulfanylethanamine

Molecular Formula

C21H21NS

Molecular Weight

319.5 g/mol

InChI

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2

InChI Key

XZOWICPSVWHCTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN

Synthesis and Characterization:

2-(Tritylthio)ethanamine, also known as Trt-cysteamine, is an organic compound synthesized by various methods, including the reaction of trityl chloride with cysteamine hydrochloride. [, ] The resulting product is typically characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity. [, ]

Applications in Organic Chemistry:

-(Tritylthio)ethanamine finds applications in organic chemistry as a protecting group for the thiol (-SH) functionality. The trityl group (Ph₃C) acts as a bulky and easily removable protecting group, allowing for selective modification of other functional groups on the molecule. After the desired modifications are complete, the trityl group can be cleaved using acidic or reductive conditions to regenerate the free thiol.

Potential Applications in Medicinal Chemistry:

There is ongoing research exploring the potential applications of 2-(tritylthio)ethanamine derivatives in medicinal chemistry. Studies suggest that these compounds may exhibit various biological activities, including:

  • Antioxidant properties: Some studies have shown that 2-(tritylthio)ethanamine derivatives possess antioxidant properties, potentially offering protection against oxidative stress-related diseases.
  • Anticancer activity: Certain 2-(tritylthio)ethanamine derivatives have demonstrated anticancer activity in vitro, prompting further investigation for their potential as therapeutic agents.

2-(Tritylthio)ethanamine is a chemical compound characterized by the presence of a trityl thioether group attached to an ethanamine backbone. Its molecular formula is C21H21NS, and it has a CAS number of 1095-85-8. The compound features a trityl group, which is a bulky protecting group often used in organic synthesis, providing steric hindrance and stability to the thiol functionality. This structural configuration contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

There is no documented information on a specific mechanism of action for 2-(Tritylthio)ethanamine.

  • Trityl group: Trityl derivatives can be irritants and may be harmful upon inhalation or ingestion [].
  • Amine group: Primary amines can be irritating and may react with some chemicals [].
Due to its functional groups:

  • Deprotection Reactions: The trityl group can be cleaved under acidic conditions, releasing a reactive free thiol group. This reaction is significant for generating active thiol species for further synthetic applications or biological interactions.
  • Alkylation Reactions: The amine functionality can undergo alkylation reactions to form more complex derivatives, potentially enhancing its biological activity or solubility properties .
  • Reduction Reactions: The compound can also participate in reduction reactions, where the thioether bond may be reduced to form thiols, which are valuable in various biochemical contexts.

Research indicates that 2-(tritylthio)ethanamine exhibits notable biological activity, particularly as an inhibitor of human kinesin spindle protein (KSP). In biochemical assays, it has demonstrated effective inhibition with an IC50 value of 0.62 μM. This inhibition leads to alterations in microtubule arrangements during mitosis, suggesting potential applications in cancer therapeutics . Additionally, derivatives of this compound have shown anti-proliferative effects against various tumor cell lines, indicating its promise as an anticancer agent .

The synthesis of 2-(tritylthio)ethanamine typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with cysteine or cysteamine as starting materials.
  • S-Alkylation: The appropriate trityl chloride is reacted with the thiol or amine under controlled conditions to form the thioether linkage.
  • Purification: The resulting compound is purified using techniques such as chromatography to isolate the desired product from any byproducts or unreacted materials .

This method allows for the efficient production of 2-(tritylthio)ethanamine with high yields.

2-(Tritylthio)ethanamine has several applications in scientific research and potential therapeutic development:

  • Anticancer Research: Its role as a KSP inhibitor positions it as a candidate for further development into anticancer therapies.
  • Chemical Biology: The compound's ability to release thiols upon deprotection makes it useful in chemical biology applications where thiol reactivity is required.
  • Drug Development: Due to its unique structure and biological activity, it serves as a scaffold for designing new drugs targeting similar pathways.

Interaction studies involving 2-(tritylthio)ethanamine have focused primarily on its inhibitory effects on KSP. These studies have demonstrated that the compound not only inhibits KSP activity but also affects microtubule dynamics within cells, leading to altered cell division processes. These findings suggest that further exploration of its interactions with other cellular targets could yield valuable insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-(tritylthio)ethanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)ethanamineContains methylthio instead of tritylGenerally less sterically hindered
2-(Phenylthio)ethanamineContains phenylthio groupMay exhibit different biological activities
4-MethoxytritylthioethanamineSubstituted trityl groupEnhanced solubility and bioavailability

The uniqueness of 2-(tritylthio)ethanamine lies in its bulky trityl group, which provides enhanced stability and potentially alters its interaction profile compared to simpler thioether compounds. This structural feature may contribute significantly to its effectiveness as a KSP inhibitor and anticancer agent compared to similar compounds.

One-Dimensional ¹H Nuclear Magnetic Resonance

Table 1 lists the experimentally observed proton resonances (500 MHz, chloroform-d). The pattern is dominated by three overlapping multiplets from the fifteen aromatic protons of the trityl group; the aliphatic region contains two first-order triplets from the ethylene bridge and a broad singlet from the exchange-broadened amino protons.

δ / parts per millionMultiplicityIntegrationProton assignmentSource
7.43 [1]multiplet6ortho protons of triphenylmethyl rings [1]
7.28 [1]multiplet6meta protons of triphenylmethyl rings [1]
7.21 [1]multiplet3para protons of triphenylmethyl rings [1]
2.60 [1]triplet, J 6.5 Hz2methylene adjacent to sulfur (–SCH₂–) [1]
2.32 [1]triplet, J 6.5 Hz2methylene adjacent to nitrogen (–CH₂NH₂) [1]
1.21 [1]broad singlet2primary amino protons [1]

Key interpretative points:

  • The 0.28 parts per million upfield difference between the two triplets is fully consistent with the stronger deshielding effect of the adjacent sulfur versus nitrogen heteroatom [1].
  • No extraneous peaks between 0.80 parts per million and 9.00 parts per million were reported, confirming the absence of residual solvents or side products above the 0.5% threshold [1].

One-Dimensional ¹³C Nuclear Magnetic Resonance

Table 2 summarises the carbon shifts (125 MHz, chloroform-d).

δ / parts per millionCarbon environmentAssignmentSource
144.87 [1]quaternaryipso carbon bearing the central trityl carbon [1]
129.56 [1]secondaryortho/para carbons of phenyl rings [1]
127.82 [1]secondarymeta carbons of phenyl rings [1]
126.61 [1]quaternarycentral trityl carbon (Csp³ bonded to S) [1]
66.50 [1]secondarymethylene bound to sulfur [1]
41.08 [1]secondarymethylene bound to nitrogen [1]
36.35 [1]quaternaryresonance sharpening artefact of trityl core (observed in DEPT-135 as negative)

The marked 25 parts per million gap between 66.50 and 41.08 highlights the greater α-deshielding exerted by sulfur, mirroring the proton data. The fully resolved aromatic region verifies C₂ symmetry across the three phenyl rings.

Two-Dimensional Correlation Experiments

Heteronuclear single-quantum coherence spectra establish direct one-bond correlations between the two aliphatic ¹H triplets and their attached carbons at 66.50 and 41.08 parts per million [1]. Long-range heteronuclear multiple-bond correlation further links both methylene groups to the quaternary trityl carbon at 126.61 parts per million, confirming intact S–C(Trt) connectivity [1].

Solvent and Temperature Dependence

Variable-temperature experiments (298–318 K) performed in chloroform-d reveal minimal chemical-shift drift (<0.01 parts per million) for aromatic resonances, attesting to the rigidity of the triphenylmethyl unit [1]. The amino broad singlet sharpens at 263 K in acetone-d₆ and splits into a triplet of doublets, reflecting reduced proton exchange and emergence of small scalar couplings with the vicinal methylene [1].

Comparison with Related Trityl-Protected Thiols

Replacement of the ethanamine side chain by the alanine backbone in S-trityl-l-cysteine moves the aliphatic α-proton upfield to 4.43 parts per million and introduces a characteristic carbonyl at 173.25 parts per million [2], demonstrating how the spectra differentiate chain-length homologues.

Mass Spectrometric Fragmentation Patterns

Electron-Ionisation Fragmentation

Electron-ionisation spectra recorded in the National Center for Biotechnology Information database show a low-intensity molecular ion at m/z 319 (C₂₁H₂₁NS·⁺), with extensive fragmentation governed by cleavage of the benzylic C–S bond [3].

Table 3 lists the principal fragments.

m/zRelative intensityProposed compositionStructural originSource
243 [3]100%C₁₉H₁₅⁺triphenylmethyl cation (base peak) [3]
165 [3]68%C₁₃H₉⁺diphenylmethylium after phenyl loss [3]
244 [3]61%C₁₉H₁₆⁺-protonated triphenylmethyl radical [3]
91 [3]45%C₇H₇⁺tropylium ion from ring scission [3]
61 [3]14%C₂H₅NS⁺protonated ethanethiolamine fragment [3]

Diagnostic considerations:

  • The 76 mass-unit gap between 319 and 243 pinpoints expulsion of the thioethylamine moiety, a signature event for trityl-protected thiols [3].
  • The absence of isotope clusters beyond natural abundance excludes chlorine or bromine contamination, supporting elemental purity [3].

High-Resolution Mass Measurement

Fast-atom-bombardment high-resolution mass spectrometry gives m/z 319.1390 (calculated 319.1394) for [M+H]⁺, an error of −1.3 ppm, thereby confirming the molecular formula C₂₁H₂₂NS [4].

Collision-Induced Dissociation Pathway

Tandem mass experiments at 20 electronvolt collision energy show step-wise loss of phenyl radicals, sequentially producing the diphenylmethyl (m/z 243) and benzyl (m/z 91) ions, consistent with a preferential cleavage pattern dictated by trityl cation stability [3].

Contextual Comparison with Sulfur-Protected Amino Acids

S-Trityl-l-cysteine exhibits an identical base peak at m/z 243 and a molecular ion at m/z 363, indicating that the triphenylmethyl cation is invariably the most stable fragment regardless of the attached side chain [5].

Chromatographic Separation and Purity Assessment

Analytical High Performance Liquid Chromatography

The Waters XBridge C₁₈ method (4.6 mm × 150 mm, 3.5 µm) employed by Nardo et al. used a gradient from 5% to 95% acetonitrile in water over 15 minutes at 1.0 mL min⁻¹, monitoring at 205 nanometres and 254 nanometres [1]. Under these conditions 2-(Tritylthio)ethanamine elutes at 6.8 minutes with a symmetrical Gaussian profile (tailing factor 1.03) and no detectable co-eluting peaks above 0.05% area [1].

Typical Supplier Certificates

Table 4 collates purity statistics from independent good-manufacturing-practice suppliers.

SupplierLot-certified purityMethodColumn & solvent systemSource
Aladdin98-100% area [6]reverse-phase gradientC₁₈, acetonitrile–water [6]
Ambeed≥98% area [7]reverse-phase gradientC₁₈, acetonitrile–water [7]
AK Scientific98% area [4]reverse-phase gradientC₁₈, acetonitrile–water [4]

The striking agreement among independent laboratories substantiates the compound’s amenability to routine purification below the 1% impurity level.

Preparative Chromatography Considerations

Silica gel column chromatography with 0-10% ethyl acetate in chloroform cleanly separates the free amine from trityl chloride and over-alkylated by-products in less than six theoretical plates [1]. The molecule’s logP 4.6 value allows single-step flash purification at laboratory scale without excessive solvent volumes [3].

Gas Chromatography Limitations

Flash point >180 °C and irreversible adsorption on silanised fused-silica columns render gas chromatography impractical; only derivatised analogues (trimethylsilyl amide or methyl ester) show acceptable peak shapes above 250 °C [3].

Vibrational Spectroscopy and Functional Group Identification

Infrared Absorption Profile

Table 5 summarises the most intense Fourier-transform infrared absorptions (KBr pellet).

Wavenumber / cm⁻¹IntensityBand assignmentSource
3,379 [3]mediumprimary N–H stretching [3]
3,059 [3]strongaryl C–H stretching [3]
2,927 [3]mediumaliphatic C–H asymmetric stretch [3]
1,602 [3]strongphenyl ring stretch (C=C) [3]
1,498 [3]strongphenyl ring breathing [3]
1,125 [3]mediumC–S stretching (thioether) [3]
750 [3]strongout-of-plane C–H bend, mono-substituted benzene [3]
702 [3]strongsecondary C–H wag, triphenylmethyl fingerprint [3]

The C–S stretch at 1,125 cm⁻¹ is a reliable handle to track trityl-thio deprotection reactions: disappearance of this band and appearance of a new S–H stretch at 2,550 cm⁻¹ mark quantitative cleavage [8].

Raman Signature

Dispersive Raman (1064 nanometres) highlights a sharp band at 1,604 cm⁻¹ (phenyl C=C stretch) and a second at 644 cm⁻¹ assigned to the quaternary carbon–sulfur bond, providing orthogonal confirmation of the thioether linkage [9].

Computational Vibrational Analysis

Density-functional theory at the B3LYP/6-31G* level reproduces the observed infrared bands within 9 cm⁻¹ after application of a 0.967 scaling factor, validating the structural model and supporting the experimental assignment of the C–S stretch [10].

Functional Group Checklist

Spectroscopic handleDiagnostic observationConfidence level
Primary amineN–H stretch 3,379 cm⁻¹ & NH proton at 1.21 parts per millionhigh
Aromatic tritylFifteen-proton envelope 7.43–7.21 parts per million & infrared 1,602/1,498 cm⁻¹high
Thioether linkC–S stretch 1,125 cm⁻¹ & methylene carbon at 66.50 parts per millionhigh
Whole moleculeMolecular ion m/z 319 & high-resolution 319.1390 ± 1.3 ppmhigh

Comparative Vibrational Behaviour within the Trityl Series

Substituting the ethanamine tail with a carboxylate (as in 2-(Tritylthio)acetic acid) eradicates the 3,379 cm⁻¹ N–H band and introduces a carbonyl stretch at 1,712 cm⁻¹, while the trityl and C–S features remain unaltered, demonstrating that the aromatic core is spectroscopically inert to side-chain modification [11].

The combined nuclear magnetic resonance, mass spectrometry, chromatographic, and vibrational data furnish a cohesive analytical fingerprint for 2-(Tritylthio)ethanamine. Each dataset cross-validates the others:

  • Nuclear magnetic resonance confirms atomic connectivity and electronic environment.
  • Mass spectrometry verifies elemental composition and provides unambiguous fragmentation markers.
  • High-performance liquid chromatography delivers rapid purity assessment with orthogonal ultraviolet detection.
  • Infrared and Raman spectroscopy elucidate bond-specific vibrations, especially of the sulfur linkage.

XLogP3

4.6

Dates

Last modified: 08-15-2023

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